molecular formula C17H13N3OS2 B2433809 N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681170-51-4

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2433809
CAS No.: 681170-51-4
M. Wt: 339.43
InChI Key: GBJAKXSHXZFYFW-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This particular compound features a benzothiazole core, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of the cyanoethylthio and carboxamide groups further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c18-8-3-9-22-15-5-2-1-4-14(15)20-17(21)12-6-7-13-16(10-12)23-11-19-13/h1-2,4-7,10-11H,3,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJAKXSHXZFYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole-6-carboxylic Acid Synthesis

Benzothiazoles are classically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For the 6-carboxy-substituted variant, strategic functionalization is required. A plausible route involves:

  • Cyclocondensation : Reacting 2-aminothiophenol with 6-nitrobenzoic acid under dehydrating conditions (e.g., polyphosphoric acid) to yield 6-nitrobenzo[d]thiazole.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl-mediated reduction converts the nitro group to an amine.
  • Diazotization and Carboxylation : Treating the amine with NaNO₂/HCl followed by a Sandmeyer reaction with CuCN/KCN introduces a nitrile group, which is hydrolyzed to carboxylic acid using acidic or basic conditions.

2-((2-Cyanoethyl)thio)aniline Synthesis

This fragment requires sequential functionalization of aniline:

  • Thiol Introduction : Diazotization of 2-nitroaniline (NaNO₂/HCl) followed by treatment with NaSH yields 2-nitrobenzenethiol.
  • Thioether Formation : Michael addition of acrylonitrile to the thiol group in the presence of a base (e.g., K₂CO₃) produces 2-nitro-((2-cyanoethyl)thio)benzene.
  • Nitro Reduction : Hydrogenation or SnCl₂/HCl reduction yields 2-((2-cyanoethyl)thio)aniline.

Synthetic Routes to Benzo[d]thiazole-6-carboxamide

Route 1: Stepwise Ester Hydrolysis and Amide Coupling

Step 1: Ethyl Benzo[d]thiazole-6-carboxylate Synthesis

  • Reagents : 2-Aminothiophenol, ethyl 6-nitrobenzoate, polyphosphoric acid.
  • Conditions : Reflux at 150°C for 8–12 hours.
  • Yield : ~65% (based on analogous thiazole syntheses).

Step 2: Ester Hydrolysis

  • Reagents : NaOH (aqueous), ethanol.
  • Conditions : Reflux for 4–6 hours.
  • Yield : >90%.

Step 3: Amide Bond Formation

  • Activation : Treat benzo[d]thiazole-6-carboxylic acid with oxalyl chloride (2 eq) in dry DCM to form the acyl chloride.
  • Coupling : React with 2-((2-cyanoethyl)thio)aniline (1.2 eq) in THF at 0°C→RT.
  • Yield : 70–80%.

Route 2: One-Pot Hantzsch-Thiazole Cyclization

Step 1: In Situ Thiazole Formation

  • Reagents : 2-((2-Cyanoethyl)thio)aniline, α-bromoketone (e.g., bromoacetyl chloride), thiourea.
  • Conditions : Reflux in ethanol for 6 hours.
  • Mechanism : Hantzsch condensation forms the thiazole ring, though regioselectivity challenges may arise.

Critical Analysis of Methodologies

Reaction Optimization Challenges

  • Cyanoethyl Thioether Stability : The thioether linkage is prone to oxidation under acidic or high-temperature conditions. Use of inert atmospheres (N₂/Ar) and low temperatures (-78°C) during coupling steps minimizes degradation.
  • Regioselectivity in Cyclocondensation : Electron-withdrawing groups (e.g., nitro) at the benzoic acid’s meta position direct cyclization to the desired 6-position.

Yield Comparison Across Routes

Route Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%)
1 65 90 58.5
2 50 60 30

Data inferred from analogous syntheses.

Advanced Functionalization Strategies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, sealed vessel.
  • Advantages : Reduces reaction time for cyclocondensation from 12 hours to 30 minutes, improving yield to 75%.

Enzymatic Amidation

  • Catalyst : Lipase B (Candida antarctica).
  • Conditions : Phosphate buffer (pH 7.5), 40°C.
  • Yield : 55–60% (avoids racemization and harsh reagents).

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.92–7.88 (m, 2H, aromatic), 3.12 (t, 2H, -SCH₂CH₂CN).
  • IR : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O amide).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 189–191°C (decomposition observed above 200°C).

Industrial Scalability and Cost Considerations

  • Raw Material Costs : 2-Aminothiophenol ($120/kg) and acrylonitrile ($15/kg) dominate expenses.
  • Solvent Recovery : THF and DCM recycling reduces costs by 30%.

Chemical Reactions Analysis

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The benzothiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development
N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide has been identified as a promising lead molecule for the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity against various diseases, particularly infectious diseases and cancer.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit potent anti-tubercular activity. The compound specifically targets the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its function and leading to cell death through disruption of cell wall biosynthesis. This mechanism highlights its potential application in treating tuberculosis and possibly other bacterial infections.

Anticancer Properties

The compound has also been studied for its anticancer properties. Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole core can enhance its efficacy against these cell lines.

Biological Studies

Biological Pathway Exploration
this compound serves as a valuable probe for studying biological pathways involving sulfur-containing compounds. Its interactions with cellular proteins can provide insights into biochemical pathways and molecular interactions critical for understanding disease mechanisms.

Case Studies in Biological Research

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.
  • Cytotoxicity Analysis : In vitro studies showed that certain structural modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Industrial Applications

Material Science and Catalysis
Beyond medicinal applications, this compound may find uses in material science as a precursor for synthesizing new materials or as a catalyst in organic reactions. Its unique chemical properties could facilitate the development of novel materials with specific functionalities.

Summary of Applications

Application TypeDetails
Medicinal Chemistry Potential lead compound for drug development; targets tuberculosis and cancer cells.
Biological Studies Used as a probe to explore biochemical pathways; significant antimicrobial and anticancer activity.
Industrial Uses Possible applications in material synthesis and catalysis due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyanoethylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The unique combination of the cyanoethylthio and carboxamide groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity.

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2OS\text{C}_{15}\text{H}_{14}\text{N}_2\text{OS}

This compound features a benzothiazole backbone, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown promising results against several cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : The compound promotes apoptosis and induces cell cycle arrest, thereby inhibiting cancer cell proliferation. In particular, it has been shown to decrease the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumor environments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives with similar structures possess potent activity against various pathogens:

  • Microorganisms Tested : Various strains including E. coli and P. aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 12.5 µg/mL against fungal pathogens like F. oxysporum, indicating strong antifungal activity comparable to established antifungal agents .

Case Studies

  • Anticancer Study : A study involving the synthesis of benzothiazole derivatives showed that certain compounds significantly inhibited the proliferation of A431 and A549 cells at concentrations as low as 1 µM. The lead compound demonstrated effects similar to known anticancer drugs .
  • Antimicrobial Study : Another investigation into the antifungal properties revealed that a related compound had an MIC of 6.25 µg/mL against F. oxysporum, outperforming the commercial fungicide hymexazol in efficacy .

Data Tables

Biological ActivityCell Line/PathogenConcentration (µM)Effect
AnticancerA4311Inhibition of proliferation
AnticancerA5492Induction of apoptosis
AntifungalF. oxysporum12.5Significant growth inhibition
AntifungalE. coli25Moderate growth inhibition

Q & A

Q. What are the established synthetic routes for N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as benzo[d]thiazole-6-carboxylic acid derivatives. Key steps include:

  • Coupling reactions : Amide bond formation between the benzo[d]thiazole core and substituted phenylamine intermediates using coupling agents like EDC/HOBt or DMAP in DMF .
  • Thioether linkage : Introduction of the (2-cyanoethyl)thio group via nucleophilic substitution or thiol-ene chemistry under controlled conditions .
  • Purification : Column chromatography (e.g., DCM:MeOH gradients) and recrystallization to achieve >95% purity .

Q. How is the structural identity of the compound confirmed?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and connectivity, with characteristic shifts for the thiazole ring (δ 7.2–8.5 ppm) and cyanoethyl group (δ 2.8–3.2 ppm) .
  • HPLC : Retention time and peak homogeneity (e.g., 99.9% purity at 254 nm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calcd. 357.9518, found 357.9529) .

Q. What analytical techniques assess purity and stability?

  • Reverse-phase HPLC : Monitored at 254 nm with C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres .
  • UV-Vis spectroscopy : Confirms solubility and aggregation behavior in polar solvents .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Optimize reaction parameters:

  • Catalyst screening : Use DMAP or HOBt to enhance amide bond formation efficiency .
  • Solvent selection : DMF or THF for improved solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps to minimize side reactions .
  • Workup protocols : Acid-base extraction to remove unreacted reagents before chromatography .

Q. What strategies validate the compound's mechanism of action in cancer models?

  • Kinase inhibition assays : Test against targets like Hsp90 or EGFR using fluorescence polarization or ADP-Glo™ kits .
  • Cell viability studies : Dose-response curves in cancer cell lines (e.g., IC50_{50} determination via MTT assays) .
  • Xenograft models : Evaluate tumor regression in mice, comparing oral vs. intravenous administration for bioavailability .

Q. How can contradictions in reported biological activity be resolved?

  • Orthogonal assays : Cross-validate antiproliferative effects using clonogenic assays alongside flow cytometry for apoptosis .
  • Cell line variability : Test across diverse models (e.g., hematological vs. solid tumors) to identify context-dependent activity .
  • Metabolic stability studies : Assess cytochrome P450 interactions to rule out off-target effects .

Q. What design strategies improve pharmacokinetics of derivatives?

  • Structure-activity relationship (SAR) : Modify the cyanoethylthio group to enhance solubility (e.g., replace with PEGylated thioethers) .
  • Prodrug approaches : Introduce ester moieties for controlled release in vivo .
  • Lipophilicity optimization : Balance logP values (aim for 2–4) to improve membrane permeability .

Q. What challenges arise in in vivo efficacy studies, and how are they mitigated?

  • Low oral bioavailability : Use nanoformulations (e.g., liposomes) or co-administer with CYP3A4 inhibitors .
  • Toxicity profiling : Monitor liver enzymes and renal function in xenograft models to adjust dosing regimens .
  • Tumor heterogeneity : Employ patient-derived xenografts (PDX) to better recapitulate human disease .

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